molecular formula C10H9ClN2O3 B7876472 Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B7876472
M. Wt: 240.64 g/mol
InChI Key: KYICZZMHFVEKKR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a furan ring fused to a pyrimidine ring, with various substituents such as a chloro group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chloro-6-methyl-2-aminopyrimidine with ethyl 2-bromo-3-oxobutanoate in the presence of a base can lead to the formation of the desired furo[2,3-d]pyrimidine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The chloro and methyl groups, along with the furo[2,3-d]pyrimidine core, contribute to its binding affinity and specificity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .

Comparison with Similar Compounds

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: Lacks the furan ring, which may affect its biological activity and chemical reactivity.

    Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and stability.

    4-Chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylic acid: The carboxylic acid derivative, which may have different pharmacokinetic properties.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-3-15-10(14)6-5(2)16-9-7(6)8(11)12-4-13-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICZZMHFVEKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=NC=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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